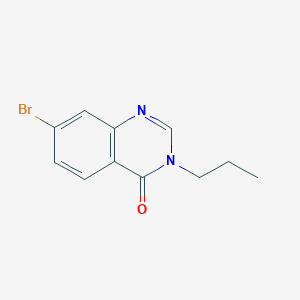

7-bromo-3-propylquinazolin-4(3H)-one

Overview

Description

7-Bromo-3-propylquinazolin-4(3H)-one is a quinazoline derivative with a bromine atom at the 7th position and a propyl group at the 3rd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-propylquinazolin-4(3H)-one typically involves the following steps:

Starting Material: The synthesis begins with 7-bromoquinazolin-4(3H)-one as the starting material.

Alkylation: The 7-bromoquinazolin-4(3H)-one is then subjected to an alkylation reaction with propyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the propyl group at the 3rd position.

Purification: The reaction mixture is then purified to obtain the desired product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different quinazoline derivative.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Bromine oxide derivatives.

Reduction Products: Quinazoline derivatives without the bromine atom.

Substitution Products: Alkyl or aryl substituted quinazolines.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazolinone derivatives, including 7-bromo-3-propylquinazolin-4(3H)-one. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : Compounds like this compound may act as dual inhibitors targeting specific kinases such as EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis .

-

Case Studies :

- In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC₅₀ values ranging from 10 μM to 12 μM .

- A specific compound in this class was shown to induce apoptosis in BRCA1/2 wild-type MDA-MB-468 cells, suggesting its potential as a targeted therapy .

Neurological Applications

Quinazolinone derivatives have been explored for their anticonvulsant properties. The structural modifications, such as the introduction of bromine and propyl groups, enhance their efficacy:

- Anticonvulsant Activity : Studies using maximal electroshock-induced seizure models indicated that certain quinazolinones possess significant anticonvulsant effects .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has also been documented:

- Mechanism : Some derivatives inhibit NFκB and AP-1 mediated transcription activation, which are key pathways in inflammatory responses .

- Research Findings : Compounds were tested for their ability to reduce carrageenan-induced paw edema in animal models, showing promising anti-inflammatory activity compared to standard drugs like ibuprofen .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound and related derivatives:

| Study Focus | Cell Line/Model | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 10 - 12 | Dual inhibition of EGFR/VEGFR-2 |

| Anticonvulsant Activity | Maximal Electroshock | Not specified | Modulation of neurotransmitter release |

| Anti-inflammatory | Carrageenan-induced edema | Not specified | Inhibition of NFκB/AP-1 pathways |

Mechanism of Action

The mechanism by which 7-bromo-3-propylquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-bromoquinazolin-4(3H)-one

3-propylquinazolin-4(3H)-one

7-chloro-3-propylquinazolin-4(3H)-one

7-iodo-3-propylquinazolin-4(3H)-one

Biological Activity

7-Bromo-3-propylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and antibacterial properties, supported by relevant research findings and case studies.

1. Chemical Structure and Properties

This compound features a bromine substituent at the 7-position and a propyl group at the 3-position of the quinazolinone ring. This structural configuration is significant as it influences the compound's biological interactions and activities.

2. Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

2.1 Cytotoxicity Studies

A study evaluated several quinazolinone derivatives for their cytotoxic effects on human cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound A3, which is structurally analogous to this compound, exhibited IC50 values of 10 µM for PC3, 10 µM for MCF-7, and 12 µM for HT-29 cells, indicating potent cytotoxicity in a dose-dependent manner .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

3. Antifungal Activity

The antifungal properties of quinazolinone derivatives have been extensively studied. Specifically, the compound 6-bromo-3-propylquinazolin-4-one has shown promising antifungal activity against various fungal pathogens.

3.1 In Vitro Antifungal Assays

In vitro bioassays revealed that 6-bromo-3-propylquinazolin-4-one inhibited the hyphal growth of fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae at concentrations of 50 µg/mL. The results indicated strong antifungal activity, suggesting that similar derivatives could be effective in managing fungal infections .

4. Antibacterial Activity

Quinazolinone derivatives have also been explored for their antibacterial properties. A study focusing on various quinazolinone derivatives reported significant antibacterial activity against several bacterial strains.

4.1 Case Study: Antibacterial Efficacy

A series of experiments demonstrated that certain derivatives exhibited notable inhibition against Escherichia coli and Staphylococcus aureus. The most active compounds displayed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

The mechanisms underlying the biological activities of quinazolinones are multifaceted. For anticancer activity, these compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways . In antifungal applications, quinazolinones disrupt fungal cell wall synthesis or interfere with essential metabolic pathways .

6. Conclusion

The biological activity of this compound presents significant potential in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer and infectious diseases. Further research into its structure-activity relationship (SAR) could enhance its efficacy and broaden its applications in pharmacology.

Properties

IUPAC Name |

7-bromo-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVSUVJEENMLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.